molecular formula C14H15N3O2 B8586174 (+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-03-3

(+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No. B8586174
M. Wt: 257.29 g/mol
InChI Key: BGYKFEZDXJOZNT-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

8-Acetamido-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.7 g) was suspended in hydrazine hydrate (13 ml) and ethanol (2 ml) and heated under reflux for 2 hours. The hot solution was filtered through diatomaceous earth and the filtrate extracted with chloroform. Evaporation of the dried (MgSO4) extract gave a gum which was crystallised by trituration with 1-propanol. The crude solid was fractionated by flash chromatography (CHCl3 eluant) and from the appropriate fraction was obtained 8-amino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.25 g; m.p. 290-1° from n-propanol/water)ν(Nujol mull) 3465, 3350, 3230, 1658, 1617, 1585 cm-1 ; δ(DMSO-d6) 1.2-1.7 (1H,m,5-H), 1.8-2.9 (6H,m,4,4a,5,6-H) 5.35 (2H,s,NH2), 6.34 (1H,m,7-H), 6.46 (1H,m,9-H), 7.66 (1H,d,10-H), 10.5 (1H,s,NHCO) M+ 215.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[CH:12]([CH2:13][C:14](=[O:18])[NH:15][N:16]=3)[CH2:11][CH2:10][C:9]=2[CH:19]=1)(=O)C.C(O)C>O.NN>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[CH:12]([CH2:13][C:14](=[O:18])[NH:15][N:16]=3)[CH2:11][CH2:10][C:9]=2[CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
gave a gum which
CUSTOM
Type
CUSTOM
Details
was crystallised by trituration with 1-propanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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